molecular formula C9H11F3N2O2 B8045079 Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8045079
M. Wt: 236.19 g/mol
InChI Key: YAPFTYVXPFOXRD-UHFFFAOYSA-N
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Description

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,3,3-trifluoropropyl bromide with ethyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and stabilizing the compound’s conformation. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the trifluoropropyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoropropyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)7-3-5-14(13-7)6-4-9(10,11)12/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFTYVXPFOXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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